molecular formula C8H8BrClFN B15216126 2-(4-Bromo-2-chlorophenyl)-2-fluoroethanamine

2-(4-Bromo-2-chlorophenyl)-2-fluoroethanamine

Cat. No.: B15216126
M. Wt: 252.51 g/mol
InChI Key: QCQANRNKHMGAOC-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenyl)-2-fluoroethanamine is an organic compound that features a complex structure with multiple halogen substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenyl)-2-fluoroethanamine typically involves the halogenation of precursor compounds. One common method is the bromination of 2-chlorophenol to produce 4-bromo-2-chlorophenol . This intermediate can then be further reacted with fluoroethanamine under controlled conditions to yield the target compound. The reaction conditions often involve the use of solvents like carbon tetrachloride and catalysts to ensure high selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by amination. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenyl)-2-fluoroethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce simpler amines .

Scientific Research Applications

2-(4-Bromo-2-chlorophenyl)-2-fluoroethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenyl)-2-fluoroethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of halogen atoms and the presence of a fluoroethanamine group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications .

Properties

Molecular Formula

C8H8BrClFN

Molecular Weight

252.51 g/mol

IUPAC Name

2-(4-bromo-2-chlorophenyl)-2-fluoroethanamine

InChI

InChI=1S/C8H8BrClFN/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8H,4,12H2

InChI Key

QCQANRNKHMGAOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(CN)F

Origin of Product

United States

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